3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
3-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a thiazole core substituted with a 4-methyl and 2-phenyl group, linked to a 3-methoxybenzamide moiety via an ethyl spacer. The compound’s design aligns with trends in heterocyclic chemistry, where thiazoles are valued for their metabolic stability and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)15-7-4-3-5-8-15)11-12-21-19(23)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIKDGAPYJTRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions: The phenyl and methyl groups are introduced to the thiazole ring through electrophilic aromatic substitution reactions.
Formation of the Benzamide Core: The benzamide core is formed by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole ring with the benzamide core through an amide bond formation, typically using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzylamine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with other benzamide-thiazole hybrids (Table 1). Differences in substituents and linkage groups significantly influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Thiazole-Benzamide Derivatives
Key Research Findings
- : Thiazole-acetamide derivatives (e.g., 9a–9e) exhibit varied binding modes in molecular docking studies, with electron-deficient aryl groups enhancing target affinity .
- : Hydroxy-substituted thiazoles (e.g., 4da) display moderate antimicrobial activity against E. coli, suggesting the target compound’s methoxy group may offer similar advantages .
- : Ethoxy-linked thiazolo-triazol compounds demonstrate superior metabolic stability over methoxy analogs in preclinical studies .
Biological Activity
3-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, commonly referred to as MTEB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MTEB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MTEB is characterized by a complex structure that includes:
- A methoxy group which enhances lipophilicity.
- A thiazole ring , known for diverse biological activities.
- A benzamide moiety , contributing to its interaction with biological targets.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Enzyme Inhibition
Research indicates that MTEB exhibits moderate inhibitory effects against specific protein kinases, which are critical in various cellular processes including cell growth and differentiation. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a lead compound for targeted therapies against cancers through enzyme inhibition.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Protein Kinases | Moderate Inhibition |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. MTEB's structural components suggest it may possess anti-cancer activity through the inhibition of enzymes involved in tumor growth. Specifically, thiazole-based compounds have been shown to inhibit enzymes such as USP7 and PDE4, contributing to their efficacy against prostate cancer .
Case Study: Anticancer Activity
In a recent study examining thiazole derivatives, compounds similar to MTEB demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of methyl groups on the phenyl ring enhances anticancer activity .
Table 2: Cytotoxicity Data
The biological activity of MTEB can be attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition : By inhibiting specific kinases, MTEB may disrupt signaling pathways essential for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : Thiazole derivatives often exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Pharmacokinetics and Bioavailability
The methoxy group in MTEB enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems. Studies suggest that modifications in the chemical structure can lead to improved pharmacokinetic profiles.
Q & A
Advanced Research Question
- Cell Line Screening : Test against NCI-60 cancer cell panels, focusing on melanoma and breast cancer lines (e.g., MDA-MB-231). Use MTT assays to quantify IC₅₀ values .
- Enzyme Inhibition Studies : Assess interaction with kinases (e.g., EGFR) via fluorescence polarization assays. Compare inhibition constants (Ki) with known inhibitors .
- Apoptosis Markers : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
What structure-activity relationship (SAR) trends have been observed for analogous thiazole-benzamide derivatives?
Advanced Research Question
- Thiazole Substituents : 4-Methyl and 2-phenyl groups enhance lipophilicity and target binding (e.g., 9c in showed improved anticancer activity vs. 9a) .
- Benzamide Modifications : Methoxy groups at position 3 improve solubility without compromising activity. Replacement with electron-withdrawing groups (e.g., nitro) reduces potency .
- Ethyl Linker Flexibility : Shorter linkers (e.g., methylene) decrease bioavailability due to steric hindrance .
How should conflicting bioactivity data between studies be resolved?
Advanced Research Question
- Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., cell passage number, serum concentration) .
- Orthogonal Validation : Use alternative methods (e.g., Western blotting for protein expression alongside cell viability assays) .
- Meta-Analysis : Compare datasets across publications, adjusting for variables like solvent (DMSO concentration) or incubation time .
What computational strategies are used to predict binding modes with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., tubulin or kinase ATP-binding sites). Prioritize poses with hydrogen bonds to thiazole nitrogen or benzamide carbonyl .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of predicted complexes. Analyze RMSD and binding free energy (MM-PBSA) .
What challenges arise during scale-up synthesis, and how are they addressed?
Advanced Research Question
- Reaction Optimization : Transition from batch to continuous flow systems for acylation steps, improving yield consistency .
- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
